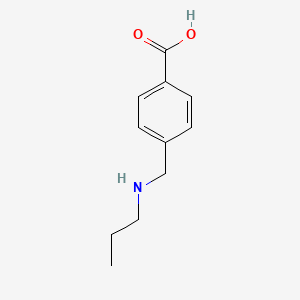

4-(Propylaminomethyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(Propylaminomethyl)benzoic acid” is a derivative of benzoic acid, which is an organic compound. It has a molecular weight of 193.24 . It is a complex molecule that can be used in various applications, including as a stationary phase in liquid chromatography .

Synthesis Analysis

The synthesis of “this compound” involves reacting aminopropyl modified silica with 4-carboxybenzaldehyde and reducing the resulting Schiff base with sodium cyanoborohydride in situ . This process is complex and requires careful control of conditions to ensure the correct product is formed .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a linear formula of H2NCH2C6H4CO2H . This structure includes a benzene ring, a carboxylic acid group, and a propylaminomethyl group .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve a variety of processes. For example, carboxylic acids can undergo nucleophilic acyl substitution reactions, which can be enhanced in the presence of a strong acid such as HCl or H2SO4 .Wissenschaftliche Forschungsanwendungen

Biotechnological Application

- Enzymatic Synthesis : A study by Aresta et al. (1998) demonstrated the biotechnological application of a Carboxylase enzyme in the synthesis of 4-OH benzoic acid from phenol and CO2, highlighting a novel approach for the synthesis of benzoic acid derivatives under mild conditions (Aresta et al., 1998).

Chromatographic Applications

- Liquid Chromatography : Wijekoon et al. (2012) synthesized 4-Propylaminomethyl benzoic acid bonded silica (4-PAMBA-silica) for use as a zwitterionic stationary phase in chromatography. This study characterizes its applications in separating various compounds, indicating its potential in analytical chemistry (Wijekoon et al., 2012).

Synthetic Applications

- Pseudopeptide Synthesis : Pascal et al. (2000) explored the synthesis of an unnatural amino acid, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), as a building block for peptidomimetics and combinatorial chemistry. This study underscores the versatility of 4-(Propylaminomethyl)benzoic acid derivatives in the synthesis of complex molecules (Pascal et al., 2000).

Photophysical Properties

- Charge Transfer Studies : Ma et al. (2003) investigated 4-(N-phenylamino)benzoic acid (PhABA), a derivative of this compound, for its intramolecular charge transfer properties. This research provides insights into the photophysical behaviors of benzoic acid derivatives (Ma et al., 2003).

Drug Delivery Research

- Complex Formation for Drug Delivery : A study by Dikmen (2021) focused on the complex formation between alpha cyclodextrin, a drug delivery system, and 2-(4-hydroxyphenylazo) benzoic acid, a derivative similar to this compound. This research is relevant for understanding the role of benzoic acid derivatives in drug delivery systems (Dikmen, 2021).

Solar Cell Research

- Dye-Sensitized Solar Cells : Research by Ferdowsi et al. (2018) included the use of 4-(benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid as an electron acceptor unit in the design of organic dyes for dye-sensitized solar cells. This study showcases the potential of benzoic acid derivatives in renewable energy technology (Ferdowsi et al., 2018).

Zukünftige Richtungen

The future directions for research on “4-(Propylaminomethyl)benzoic acid” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields, such as liquid chromatography, could be explored further .

Eigenschaften

IUPAC Name |

4-(propylaminomethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-7-12-8-9-3-5-10(6-4-9)11(13)14/h3-6,12H,2,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOMGDDUFBSBSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(morpholin-4-ylsulfonyl)-N-{[4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2439250.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2439251.png)

![4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2439261.png)

![1-(4-chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2439263.png)

![N-ethyl-2-[(3-{3-[2-({[ethyl(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2439268.png)

![8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2439269.png)

![7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439271.png)